Benzyl-d5 Bromide
Overview
Description
Benzyl-d5 Bromide is a deuterated organic compound where five hydrogen atoms on the benzyl ring are replaced with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique isotopic properties, which can be utilized in mechanistic studies and analytical applications.
Scientific Research Applications
Benzyl-d5 Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a labeling reagent in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used to trace metabolic pathways and investigate enzyme-catalyzed reactions involving benzyl derivatives.
Medicine: Deuterated compounds like this compound are explored for their potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
2,3,4,5,6-Pentadeuteriobenzyl bromide is primarily used as a reagent for derivatization . It interacts with various organic compounds such as alcohols, carboxylic acids, sulfonamides, and polyfunctional thiols . These compounds are the primary targets of 2,3,4,5,6-Pentadeuteriobenzyl bromide.
Mode of Action
The compound acts as an alkylating agent, introducing a benzyl group into the target molecule . This process involves the formation of a sigma-bond between the benzyl group of the bromide and the target molecule, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The primary biochemical pathway affected by 2,3,4,5,6-Pentadeuteriobenzyl bromide is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s success in this reaction originates from its stability and its ability to be readily prepared .
Result of Action
The primary result of the action of 2,3,4,5,6-Pentadeuteriobenzyl bromide is the formation of pentafluorobenzyl esters of organic acids . These esters can be determined by capillary and gas chromatography . The compound is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .
Action Environment
The action of 2,3,4,5,6-Pentadeuteriobenzyl bromide can be influenced by environmental factors. For instance, it hydrolyzes in water . It should be stored in a cool, dry, well-ventilated area, and it is incompatible with bases and oxidizing agents . It should also be protected from moisture .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,4,5,6-Pentadeuteriobenzyl bromide are not well-documented in the literature. It is known to be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Cellular Effects
The specific cellular effects of 2,3,4,5,6-Pentadeuteriobenzyl bromide are not well-studied. Given its use in Suzuki–Miyaura coupling, it may influence cellular processes related to carbon–carbon bond formation .
Molecular Mechanism
The molecular mechanism of 2,3,4,5,6-Pentadeuteriobenzyl bromide is not fully understood. It is known to participate in Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds
Metabolic Pathways
The metabolic pathways involving 2,3,4,5,6-Pentadeuteriobenzyl bromide are not well-documented. It is known to participate in Suzuki–Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-d5 Bromide typically involves the bromination of 2,3,4,5,6-pentadeuteriotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction is usually conducted under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key to industrial synthesis is maintaining high purity and minimizing by-products through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Benzyl-d5 Bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl bromide to the corresponding benzaldehyde or benzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzyl bromide to the corresponding toluene derivative.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions yields 2,3,4,5,6-pentadeuteriobenzyl alcohol, while oxidation with potassium permanganate produces 2,3,4,5,6-pentadeuteriobenzoic acid .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but with fluorine atoms instead of deuterium.
Benzyl bromide: The non-deuterated analog, commonly used in organic synthesis as an alkylating agent.
2,3,4,5,6-Pentabromobenzyl bromide: Contains bromine atoms on the benzyl ring, used in the synthesis of brominated compounds.
Uniqueness: Benzyl-d5 Bromide is unique due to the presence of deuterium atoms, which provide distinct advantages in mechanistic studies and analytical applications. The isotope effect can be leveraged to gain insights into reaction mechanisms and improve the accuracy of spectroscopic analyses.
Properties
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentadeuteriobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CBr)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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